3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole
CAS No.: 1820650-04-1
Cat. No.: VC5920874
Molecular Formula: C10H16N2O
Molecular Weight: 180.251
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820650-04-1 |
---|---|
Molecular Formula | C10H16N2O |
Molecular Weight | 180.251 |
IUPAC Name | 3,5-dimethyl-1-(oxan-2-yl)pyrazole |
Standard InChI | InChI=1S/C10H16N2O/c1-8-7-9(2)12(11-8)10-5-3-4-6-13-10/h7,10H,3-6H2,1-2H3 |
Standard InChI Key | YWAVFDMTWPVVHO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2CCCCO2)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole consists of a five-membered pyrazole ring substituted at positions 1, 3, and 5. The 1-position is occupied by an oxan-2-yl (tetrahydropyran-2-yl) group, while methyl groups are attached to the 3- and 5-positions. This substitution pattern influences the compound’s electronic and steric properties, modulating its reactivity and interactions with biological targets.
Key Structural Features:
-
Pyrazole Ring: Aromatic heterocycle with two adjacent nitrogen atoms.
-
Oxan-2-yl Group: A six-membered oxygen-containing ring (tetrahydropyran) attached via its 2-position oxygen atom.
-
Dimethyl Substituents: Methyl groups at positions 3 and 5 enhance steric bulk and hydrophobicity.
Comparative Analysis with Analogous Compounds
The compound 3,5-dimethyl-1-phenylpyrazole (CAS 1131-16-4) serves as a structural analog, differing primarily in the 1-position substituent (phenyl vs. oxan-2-yl) . This phenyl-substituted derivative exhibits a melting point of 270–272°C, a boiling point of 144–145°C at 12 mm Hg, and a density of 1.057 g/cm³ . Such data provide a baseline for inferring the physicochemical behavior of the oxan-2-yl variant.
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct measurements for 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole are unavailable, its phenyl analog demonstrates high thermal stability, with a melting point exceeding 270°C . The oxan-2-yl group, being less aromatic than phenyl, may reduce melting and boiling points due to decreased intermolecular π-π interactions.
Predicted Properties:
-
Melting Point: Estimated 150–200°C (lower than phenyl analog).
-
Boiling Point: ~120–130°C at reduced pressure.
Solubility and Partitioning
The solubility profile of pyrazole derivatives is highly substituent-dependent. The phenyl analog exhibits limited solubility in polar solvents like DMSO and methanol . Introducing the oxan-2-yl group, which contains an ether oxygen, may enhance solubility in polar aprotic solvents while retaining lipophilicity due to the methyl groups.
Solubility Predictions:
-
Polar Solvents: Moderate solubility in DMSO, acetone, and THF.
-
Aqueous Media: Low solubility due to hydrophobic methyl and tetrahydropyran groups.
-
LogP: Estimated 2.5–3.0, indicating moderate lipophilicity.
Synthesis and Industrial Production
Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole, a plausible route involves:
-
Formation of the Pyrazole Core: Reaction of hydrazine with a 1,3-diketone precursor.
-
N-Substitution: Introducing the oxan-2-yl group via nucleophilic substitution or coupling reactions.
-
Purification: Chromatography or recrystallization to isolate the product.
Example Reaction:
Industrial Scalability
Large-scale production would require optimizing reaction conditions (e.g., solvent selection, catalyst loading) to maximize yield and purity. Continuous-flow reactors could enhance efficiency by maintaining precise temperature and mixing control.
Applications in Medicinal Chemistry
Biological Activity
Pyrazole derivatives are renowned for their pharmacological potential. The phenyl analog 3,5-dimethyl-1-phenylpyrazole has been explored for antimicrobial and anti-inflammatory properties . The oxan-2-yl variant may exhibit similar bioactivity, with enhanced pharmacokinetic properties due to improved solubility.
Drug Development Case Studies
Although specific data on the oxan-2-yl compound is lacking, structurally related pyrazoles have entered clinical trials. For example, celecoxib, a COX-2 inhibitor, shares a pyrazole core and demonstrates the scaffold’s relevance to drug design .
Industrial and Material Science Applications
Agrochemicals
Pyrazole derivatives are integral to modern pesticides. The methyl and oxan-2-yl groups in 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole could enhance binding to insecticidal targets while improving environmental stability.
Specialty Polymers
Incorporating pyrazole units into polymers may yield materials with unique thermal and mechanical properties. The oxan-2-yl group’s ether linkage could facilitate cross-linking in epoxy resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume